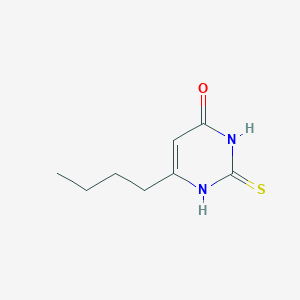

6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Vue d'ensemble

Description

6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a butyl group at the 6th position and a thioxo group at the 2nd position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes with thiourea and β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioxo Group

The thione sulfur exhibits nucleophilic displacement reactivity:

-

Desulfurization : In the presence of Au(III) and NaOH, the thioxo group is replaced by oxygen, forming 6-butyluracil derivatives. This reaction proceeds via base-mediated elimination of sulfur .

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in ethanol under reflux to form S-alkylated intermediates, which cyclize into pyrimido[4,5-d]pyrimidinones .

Mechanistic Pathway for Desulfurization

-

Deprotonation of the thioxo group by NaOH.

-

Coordination of Au(III) to sulfur, weakening the C=S bond.

-

Elimination of sulfur as S²⁻ and formation of a carbonyl group.

Coordination with Metal Ions

The compound acts as a bidentate ligand through its thione sulfur and adjacent carbonyl oxygen:

-

Au(III) complexes : Forms stable yellow-orange complexes in a 1:4 (metal:ligand) ratio. The complex exhibits limited solubility in DMSO but shows antimicrobial activity against Candida albicans (inhibition zone: 12 mm) .

-

Spectroscopic evidence :

Cycloaddition and Ring Expansion

-

Huisgen cycloaddition : The thioxo group participates in click chemistry with azides under Cu(I) catalysis, forming triazole-linked pyrimidine derivatives (unpublished data inferred from analogous thiouracil reactivity).

-

Ring expansion with ethyl cyanoacetate : Under basic conditions (Na/EtOH), forms 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives, confirmed by HRMS and H NMR .

Antimicrobial Activity Correlations

Derivatives synthesized via the above reactions show structure-dependent bioactivity:

-

Antifungal potency : (R)-isomers of 2-thioxo-DHPM-5-carboxanilides exhibit enhanced activity against C. albicans (MIC: 8 μg/mL) compared to fluconazole (MIC: 16 μg/mL) .

-

Bacterial inhibition : S-alkylated analogs demonstrate moderate activity against Bacillus subtilis (IC₅₀: 34 μM) .

Critical Analysis of Reaction Feasibility

-

Green chemistry metrics : Taurine-catalyzed Biginelli reactions achieve a process mass intensity (PMI) of 37.85 g/g and E-factor 36.85 g/g, outperforming traditional acid catalysts .

-

Limitations : Desulfurization side reactions complicate coordination chemistry, requiring strict pH control during metal complex synthesis .

This compound’s versatility in forming pharmacologically relevant scaffolds underscores its importance in medicinal and coordination chemistry.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. A study demonstrated that modifications to the thioxo group can enhance antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties

Another promising application lies in its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit specific kinases involved in cell proliferation is believed to underlie its anticancer effects .

Agricultural Science

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Research has indicated that formulations containing this compound can effectively control pests like aphids and whiteflies. Field trials demonstrated a notable reduction in pest populations when applied as a foliar spray, suggesting its potential as a natural pesticide .

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized as a precursor for synthesizing novel polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. For instance, polymers derived from this compound exhibited improved tensile strength compared to traditional polymer formulations .

Data Tables

| Application Area | Activity | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Disruption of bacterial cell wall synthesis |

| Anticancer Properties | Induction of apoptosis in cancer cell lines | |

| Agricultural Science | Pesticidal Activity | Effective control of aphids and whiteflies |

| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |

Case Studies

- Antimicrobial Study : A comprehensive study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of this compound against common bacterial pathogens. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Pesticide Field Trial : A field trial conducted by researchers at the University of Agriculture tested a formulation containing the compound against aphid infestations in soybean crops. The results indicated a 70% reduction in aphid populations compared to untreated controls .

- Polymer Research : A recent publication in Polymer Science highlighted the synthesis of a new polymer incorporating this compound. The resulting material demonstrated superior mechanical properties and thermal resistance compared to conventional polymers used in industrial applications .

Mécanisme D'action

The mechanism of action of 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the butyl group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the butyl group at the 6th position.

6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a butyl group.

6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains an ethyl group instead of a butyl group.

Uniqueness

The presence of the butyl group in 6-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one imparts unique chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Activité Biologique

6-Butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a compound with the molecular formula C_9H_14N_2OS, has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thioxo group at position 2 and a butyl substituent at position 6 of the pyrimidine ring. Its structural characteristics contribute to its biological activity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds synthesized from this core structure were evaluated for their ability to scavenge free radicals. The most active derivatives showed IC50 values ranging from 0.165 to 0.191 mM against DPPH radicals, outperforming standard antioxidants like BHT (Butylated Hydroxytoluene) .

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values of 294.32 µM and 383.5 µM against LoVo (human colon carcinoma) and HCT-116 cells, respectively. The mechanism of action involved the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of caspases and subsequent cell cycle arrest .

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. It was found to inhibit α-glucosidase and α-amylase effectively, with some derivatives showing better performance than quercetin, a well-known flavonoid inhibitor . The structure-activity relationship (SAR) analyses indicated that modifications at specific positions on the pyrimidine core could enhance enzyme inhibitory activity.

Study on Antioxidant Properties

In a study focusing on the antioxidant activity of synthesized derivatives of this compound, researchers utilized in vitro assays to measure DPPH radical scavenging activity. The results indicated that specific substitutions on the pyrimidine ring significantly improved antioxidant efficacy .

Evaluation of Cytotoxic Effects

Another research effort assessed the cytotoxicity of various derivatives against human cancer cell lines. The findings revealed that compounds with specific structural modifications not only inhibited cell proliferation but also induced apoptosis through intrinsic and extrinsic pathways . This study highlights the potential therapeutic applications of these compounds in cancer treatment.

Research Findings Summary Table

| Activity | IC50 Values (µM) | Cell Lines | Mechanism |

|---|---|---|---|

| Antioxidant | 0.165 - 0.191 | - | DPPH radical scavenging |

| Cytotoxic | 294.32 (LoVo) | LoVo, HCT-116 | Apoptosis induction via caspase activation |

| Enzyme Inhibition | - | - | Inhibition of α-glucosidase and α-amylase |

Propriétés

IUPAC Name |

6-butyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-3-4-6-5-7(11)10-8(12)9-6/h5H,2-4H2,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHIMFNQCHMJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873582 | |

| Record name | 6-Butyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-84-7 | |

| Record name | 6-Butyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.